

Sulfo-Cy3 tetrazine absorption maxima in PBS buffer

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Compound of Interest

Compound Name: Sulfo-CY3 tetrazine (potassium)

Cat. No.: B12400245

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An In-Depth Technical Guide to the Spectral Properties and Application of Sulfo-Cy3 Tetrazine in Aqueous Buffers

Executive Summary

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Sulfo-Cy3 tetrazine for bioorthogonal labeling and fluorescence-based detection. Sulfo-Cy3 tetrazine is a premier fluorescent probe, merging the bright, photostable Sulfo-Cyanine3 fluorophore with a highly reactive tetrazine moiety. This combination enables the precise, covalent labeling of biomolecules functionalized with a trans-cyclooctene (TCO) group via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. A key feature of this molecule is its appended sulfonate groups, which confer excellent water solubility, making it ideal for direct use in common biological buffers such as Phosphate-Buffered Saline (PBS) without the need for organic co-solvents. This document provides a detailed examination of its core spectral properties in aqueous environments, practical protocols for its use, and the fundamental principles that ensure experimental success.

Part 1: Fundamental Properties of Sulfo-Cy3

Tetrazine

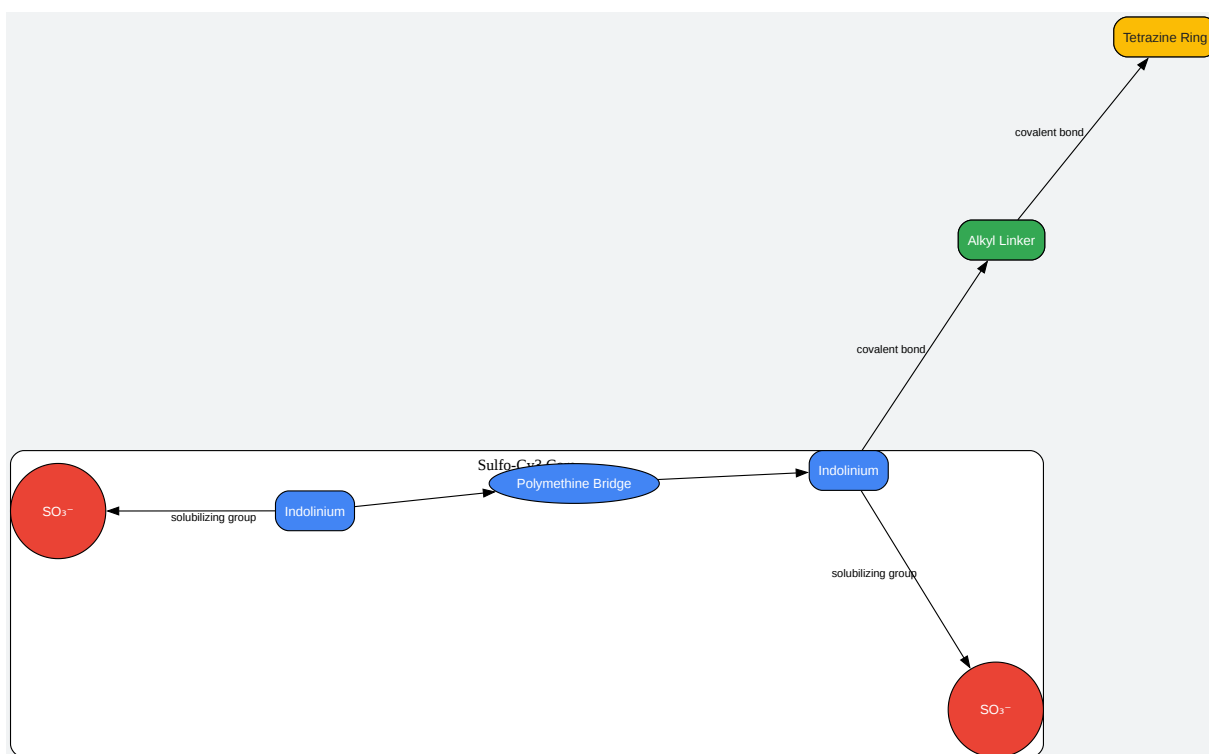
Introduction: A Molecule Designed for Bioorthogonality

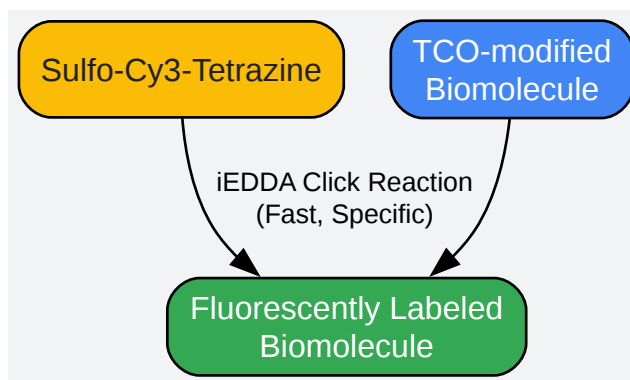
Sulfo-Cy3 tetrazine is a bifunctional molecule engineered for modern bioconjugation. Its architecture consists of two key components:

- **The Sulfo-Cy3 Fluorophore:** A member of the cyanine dye family, Sulfo-Cy3 is known for its high fluorescence quantum yield and strong molar absorptivity in the visible spectrum, resulting in exceptionally bright fluorescence. Crucially, the "Sulfo" prefix denotes the presence of one or more sulfonic acid groups. These groups are negatively charged at physiological pH, which dramatically increases the molecule's hydrophilicity and prevents the aggregation often seen with non-sulfonated cyanine dyes in aqueous media[1][2]. This solubility is paramount for biological applications, ensuring the reagent is fully solvated and reactive in buffers like PBS.
- **The Tetrazine Moiety:** This four-nitrogen heterocyclic ring is the bioorthogonal reactive handle. Tetrazines react with extreme speed and specificity with strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder reaction[3][4]. This "click chemistry" reaction is bioorthogonal because neither the tetrazine nor the TCO group cross-reacts with native biological functional groups, ensuring that the labeling reaction is confined exclusively to the intended molecular targets.

Chemical Structure

The structure below illustrates the key components of the Sulfo-Cy3 tetrazine molecule, highlighting the cyanine core, the reactive tetrazine ring, and the solubilizing sulfonate groups.





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Caption: The iEDDA bioorthogonal "click" reaction.

Part 2: Spectral Characteristics in Aqueous Solutions

Core Directive: Absorption and Emission in PBS Buffer

For researchers working in biological systems, the key parameters are the dye's spectral properties in a physiologically relevant buffer. Due to its high water solubility, the spectral characteristics of Sulfo-Cy3 tetrazine are highly consistent across various aqueous buffers, including PBS (pH 7.4). The absorption maximum (λ_{abs}), or the wavelength at which the molecule most efficiently absorbs light, is consistently reported in the range of 548 nm to 554 nm. Following excitation, the molecule fluoresces, with an emission maximum (λ_{em}) in the range of 563 nm to 570 nm.

These values are ideal for common fluorescence microscopy and flow cytometry platforms, as they align well with standard laser lines (e.g., 532 nm or 561 nm) and fall within a spectral window where cellular autofluorescence is relatively low.

Quantitative Spectral Data Summary

The table below consolidates the key quantitative spectral data for Sulfo-Cy3 tetrazine in aqueous solutions, compiled from various authoritative sources. The consistency of these values underscores the reliability of this fluorophore for quantitative applications.

Parameter	Value	Source(s)	Significance for Researchers
Absorption Maximum (λ_{abs})	548 - 554 nm	[1][3][5][6]	Optimal wavelength for exciting the fluorophore for maximum signal.
Emission Maximum (λ_{em})	563 - 570 nm	[1][3][5][6]	Wavelength of maximum fluorescence intensity; guides emission filter selection.
Molar Extinction Coefficient (ϵ)	150,000 - 162,000 M ⁻¹ cm ⁻¹	[3][5][6][7]	A measure of light absorption; used to accurately determine concentration via the Beer-Lambert Law.
Fluorescence Quantum Yield (Φ)	~0.1	[3][6]	The efficiency of converting absorbed photons into emitted photons; contributes to overall signal brightness.

Factors Influencing Spectral Properties

The spectral properties of Sulfo-Cy3 tetrazine are remarkably stable in PBS and other aqueous buffers. This stability is a direct result of the sulfonate groups, which ensure the fluorophore remains in a consistent, solvated state. However, researchers should be aware of two potential sources of minor spectral shifts:

- **Covalent Conjugation:** Upon reaction with a TCO-modified biomolecule, minor shifts of a few nanometers in the absorption and emission spectra can occur due to the change in the local chemical environment.

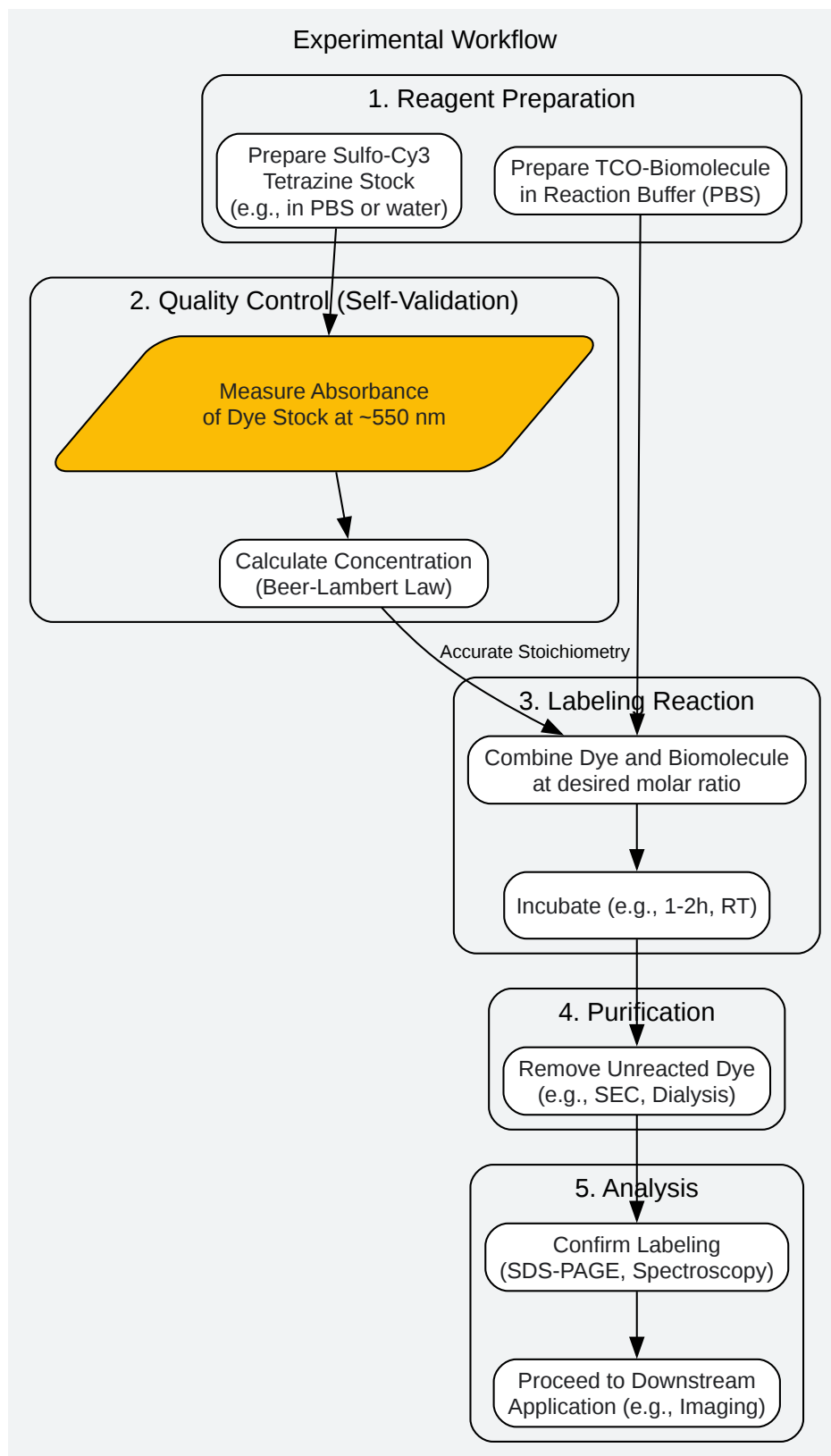
- **Local Environment:** The immediate microenvironment surrounding the conjugated dye (e.g., within a hydrophobic pocket of a protein) can subtly influence its spectral properties.

For most applications, these shifts are negligible. However, for highly sensitive ratiometric or FRET experiments, it is best practice to characterize the spectral properties of the final conjugate.

Part 3: Practical Application and Protocols

Experimental Design: A Self-Validating Workflow

A successful labeling experiment relies on a logical workflow that includes critical quality control steps. This approach ensures that the concentration of the dye is known and the labeling reaction can be performed with confidence.



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Sources

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